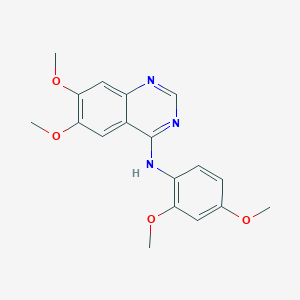
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the condensation of 2,4-dimethoxyaniline with 6,7-dimethoxyquinazoline-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxide derivatives, reduced amine derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Due to its structural similarity to other bioactive quinazoline derivatives, it is being explored for its potential anticancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, the compound binds to the enzyme’s active site, preventing the synthesis of RNA and thereby inhibiting bacterial growth . The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also contains a 2,4-dimethoxyphenyl group and has shown potent antiproliferative activity.
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds have been studied for their antibacterial activity against Gram-positive bacteria.
Uniqueness
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific quinazoline core structure, which imparts distinct biological activities compared to other similar compounds
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-22-11-5-6-13(15(7-11)23-2)21-18-12-8-16(24-3)17(25-4)9-14(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMFEZNWAPYEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
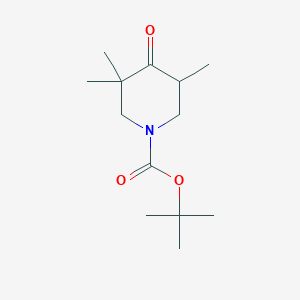

![N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2667612.png)
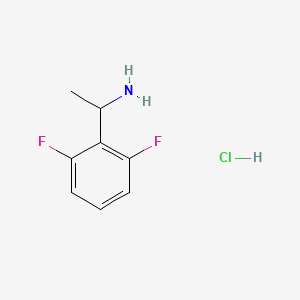
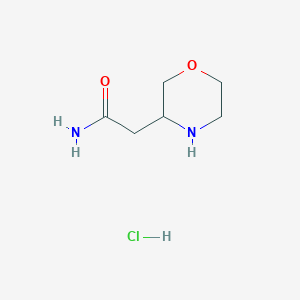
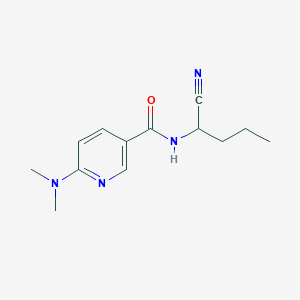
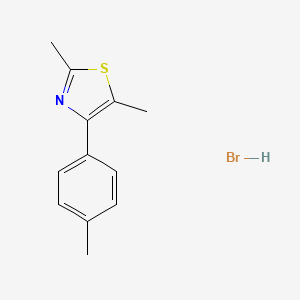
![N-butyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2667620.png)
![N-(3,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2667621.png)

![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)
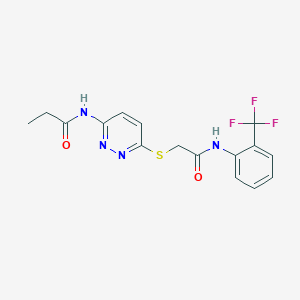

![2-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2667627.png)
